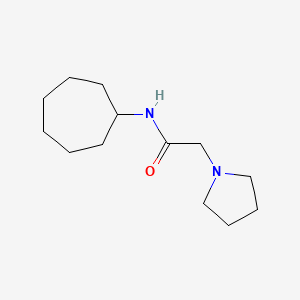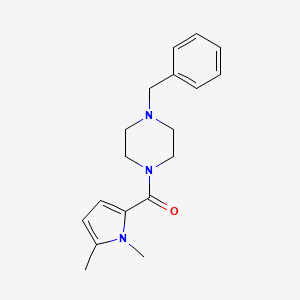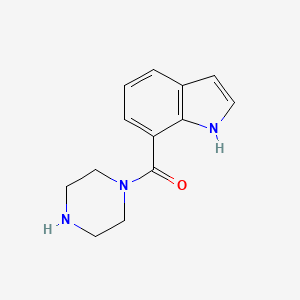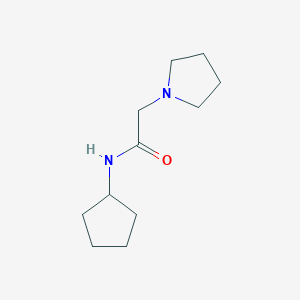
N-cycloheptyl-2-pyrrolidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-pyrrolidin-1-ylacetamide, commonly known as CP 47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer as a part of their research into the endocannabinoid system. Since then, CP 47,497 has been found to have several interesting properties that make it a promising candidate for further research.
Mécanisme D'action
CP 47,497 acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes. Specifically, it binds to the CB1 receptor, which is found primarily in the brain and nervous system. This binding activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception, mood, and other physiological processes.
Biochemical and Physiological Effects:
CP 47,497 has been found to have several biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to affect the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects suggest that CP 47,497 may have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CP 47,497 has several advantages for lab experiments, including its potency, selectivity for the CB1 receptor, and well-established synthesis method. However, it also has some limitations, including its potential for abuse and the need for careful handling due to its toxic properties. Additionally, some researchers have raised concerns about the ethical implications of using synthetic cannabinoids in animal experiments.
Orientations Futures
There are several potential future directions for research on CP 47,497, including the development of new drugs based on its structure, the exploration of its effects on other physiological systems, and the investigation of its potential for treating specific diseases and conditions. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of CP 47,497, as well as its potential for abuse and addiction. Overall, CP 47,497 represents an exciting area of research with significant potential for advancing our understanding of the endocannabinoid system and developing new therapies for a wide range of conditions.
Méthodes De Synthèse
CP 47,497 is synthesized through a multistep process that involves the reaction of heptanal with pyrrolidine and acetic anhydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound. This synthesis method has been optimized over the years to increase yields and decrease impurities, making it a reliable and efficient process.
Applications De Recherche Scientifique
CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been found to have neuroprotective properties. These findings suggest that CP 47,497 may be a promising candidate for the development of new drugs for these conditions.
Propriétés
IUPAC Name |
N-cycloheptyl-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(11-15-9-5-6-10-15)14-12-7-3-1-2-4-8-12/h12H,1-11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUVOQGBLGMLHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-pyrrolidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-cyano-N-[2-oxo-2-(propylamino)ethyl]benzamide](/img/structure/B7517941.png)
![3-Cyclopropyl-5-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7517947.png)
![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7517960.png)
![[4-(Benzimidazol-1-yl)phenyl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7517972.png)



![N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7517993.png)
![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)

![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)
![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)